

Elemental analysis data for 2-Chloro-4-methylpyrimidine-5-carbaldehyde confirmation

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Compound of Interest

Compound Name: 2-Chloro-4-methylpyrimidine-5-carbaldehyde

Cat. No.: B12275008

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Elemental Analysis Confirmation Guide: 2-Chloro-4-methylpyrimidine-5-carbaldehyde Executive Summary

Compound: **2-Chloro-4-methylpyrimidine-5-carbaldehyde** CAS: 933685-85-9 Formula: $C_6H_5ClN_2O$ Molecular Weight: 156.57 g/mol [1]

This guide provides a technical framework for the confirmation of **2-Chloro-4-methylpyrimidine-5-carbaldehyde**, a critical pharmacophore intermediate used in the synthesis of kinase inhibitors and heterocyclic drug candidates. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for organic purity, they frequently fail to detect inorganic contaminants (salts) and occluded solvents common in pyrimidine synthesis.

This document establishes Elemental Analysis (EA) as the definitive "gatekeeper" method for bulk purity confirmation, comparing its performance directly against orthogonal techniques and providing a self-validating protocol for laboratory implementation.

Technical Deep Dive: The Necessity of EA The Synthesis Context (Vilsmeier-Haack Route)

The industrial synthesis of this aldehyde typically involves the Vilsmeier-Haack formylation of 2-chloro-4-methylpyrimidine. This route uses phosphorus oxychloride (

) and dimethylformamide (DMF).[2]

- Risk Factor: The workup generates significant inorganic phosphate salts and often results in DMF inclusion (solvates) in the crystal lattice.
- The Blind Spot: HPLC (UV detection) is blind to inorganic salts. Proton NMR (-NMR) is blind to inorganic salts and water (unless quantitative methods are strictly applied).

Theoretical vs. Experimental Composition

To validate the material, the experimental CHN (Carbon, Hydrogen, Nitrogen) values must align with the theoretical mass fractions within a strict tolerance (typically

).

Element	Count	Atomic Mass	Total Mass Contribution	Theoretical %
Carbon (C)	6	12.011	72.066	46.03%
Hydrogen (H)	5	1.008	5.040	3.22%
Nitrogen (N)	2	14.007	28.014	17.89%
Oxygen (O)	1	15.999	15.999	10.22%
Chlorine (Cl)	1	35.450	35.450	22.64%
Total	156.57	100.00%		

Comparative Analysis: EA vs. Alternatives

This section objectively compares Elemental Analysis against HPLC and qNMR to demonstrate why EA is indispensable for this specific compound.

Table 1: Analytical Performance Matrix

Feature	Elemental Analysis (CHN)	HPLC (UV-Vis)	Quantitative NMR (qNMR)
Primary Scope	Bulk Purity & Composition	Organic Impurity Profiling	Structural ID & Organic Purity
Inorganic Detection	High (Inorganics lower %C/H/N)	None (Salts are UV silent)	None (Unless nuclei specific)
Solvation Detection	High (Water/Solvent alters %H/C)	Low (Elutes in void volume)	Medium (Requires specific pulse seq)
Sample Requirement	2–5 mg (Destructive)	<1 mg (Non-destructive)	5–20 mg (Non-destructive)
Precision	Absolute	Relative	Absolute
Verdict for CAS 933685-85-9	Essential for salt/hydrate check. ^[3] ^{[4][5][6][7]}	Essential for organic side-products.	Complementary for structure.

Why Alternatives Fail in Isolation

- The "Wet" Sample Trap: A sample of **2-Chloro-4-methylpyrimidine-5-carbaldehyde** containing 5% water by weight will show >99% purity by HPLC (area normalization). EA will immediately flag this with a depressed Carbon value (~43.8% vs 46.0%) and elevated Hydrogen.
- The "Salt" Trap: Residual phosphate salts from the Vilsmeier workup do not show up in -NMR. A sample could be 10% inorganic salt by mass, yet the NMR spectrum would look pristine. EA detects this as a uniform drop in C, H, and N percentages.

Experimental Protocol: Self-Validating CHN Analysis

Objective: Determine mass fractions of C, H, and N to confirm bulk purity >98%.

Reagents & Equipment

- Instrument: Combustion Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL cube).
- Standard: Acetanilide (Analytical Standard Grade) for calibration (K-factor determination).
- Carrier Gas: Helium (99.999% purity).
- Combustion Gas: Oxygen (99.995% purity).

Step-by-Step Workflow

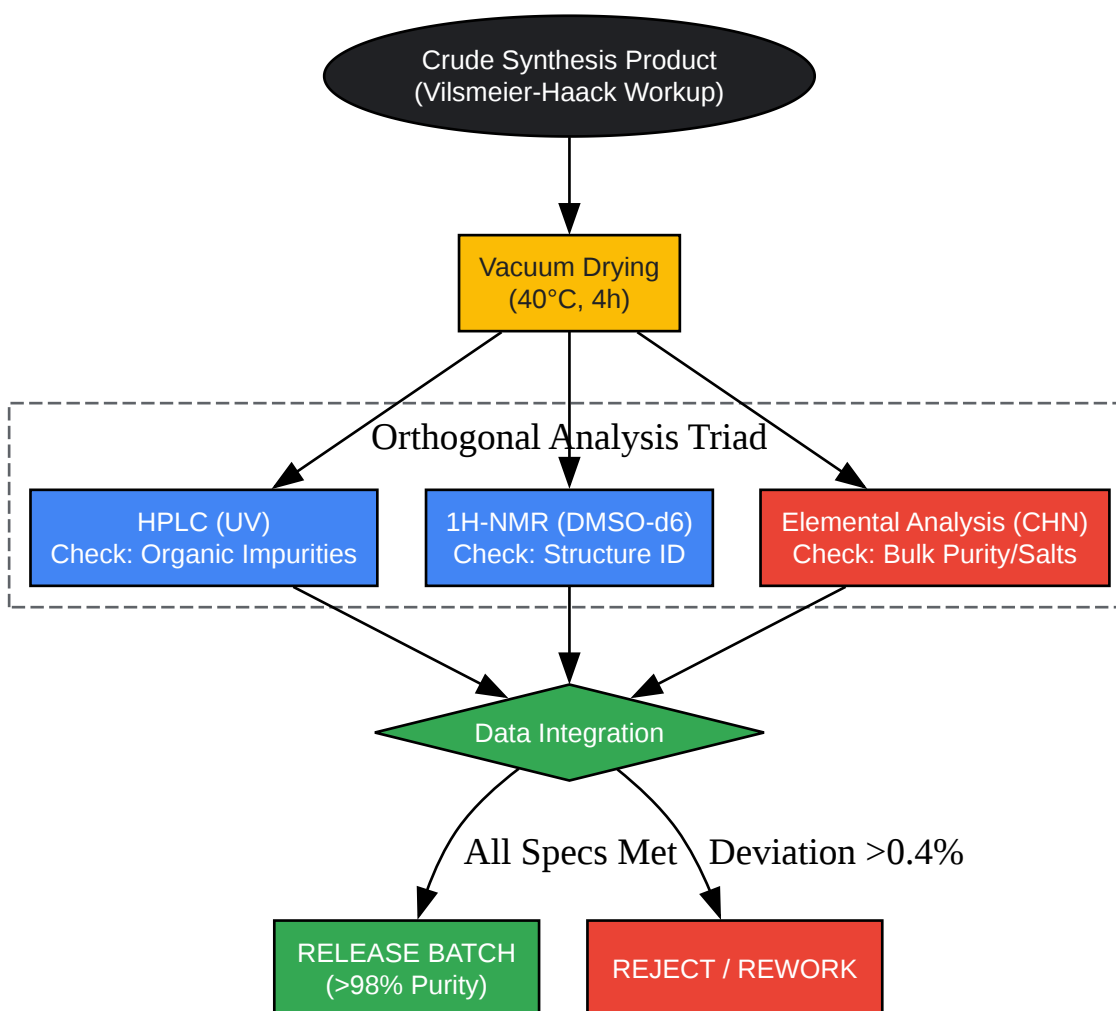
- Sample Pre-treatment (Critical):
 - The aldehyde is prone to absorbing atmospheric moisture.
 - Action: Dry 100 mg of sample in a vacuum oven at 40°C for 4 hours prior to analysis.
- Calibration:
 - Run a blank (empty tin capsule).
 - Run 3 replicates of Acetanilide standard (~2 mg). Ensure K-factors are within 0.99–1.01.
- Sample Preparation:
 - Weigh 2.0 ± 0.1 mg of the dried **2-Chloro-4-methylpyrimidine-5-carbaldehyde** into a tin capsule.
 - Fold the capsule hermetically to exclude air pockets.
 - Prepare in triplicate.
- Combustion:
 - Combustion Temp: 950°C (ensure complete oxidation of the pyrimidine ring).
 - Reduction Temp: 600°C (converts

to

).

- Data Acquisition:
 - Record %C, %H, %N.
 - Calculate the mean and standard deviation.

Mandatory Visualization: Characterization Workflow



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Figure 1: Integrated characterization workflow ensuring no blind spots in purity assessment.

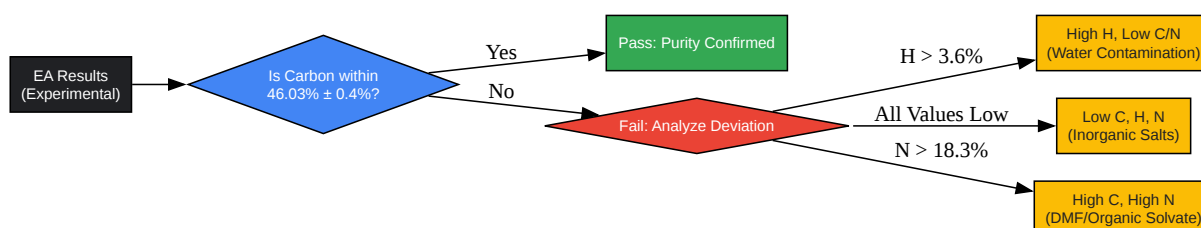
Data Interpretation & Troubleshooting Guide

Use this decision matrix to interpret deviations in your EA data.

Table 2: Deviation Diagnosis

Observation	Likely Cause	Remediation
Low %C, High %H, Low %N	Moisture/Water	Re-dry sample (40°C, vacuum, 8h). Check for hydrate formation.
Low %C, Low %H, Low %N	Inorganic Salts	Sample contaminated with silica or phosphate salts. Perform recrystallization (EtOH/Water).
High %N, High %C	DMF Solvate	Residual DMF from synthesis. 1H-NMR will confirm singlet at ~2.7/2.9 ppm. Wash with water.[8][9]
Low %Cl (if measured)	Hydrolysis	The aldehyde may have oxidized to the carboxylic acid or hydrolyzed. Check IR for -COOH.

Visualization: EA Decision Tree



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Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.

Supporting Data: NMR Confirmation

While EA confirms bulk purity, structure must be validated via NMR. Solvent: DMSO-

- 10.2 ppm (s, 1H): Aldehyde proton (-CHO). Distinctive downfield shift.
- 9.06 ppm (s, 1H): Pyrimidine ring proton (C6-H).
- 3.31 ppm (s, 3H): Methyl group (-CH₃).

Note: If the integration of the aldehyde proton is < 1.0 relative to the methyl group, suspect oxidation to the carboxylic acid, which will also skew EA results (lower C, higher O).

References

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- To cite this document: BenchChem. [Elemental analysis data for 2-Chloro-4-methylpyrimidine-5-carbaldehyde confirmation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12275008/docs#elemental-analysis-data-for-2-chloro-4-methylpyrimidine-5-carbaldehyde-confirmation>]

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